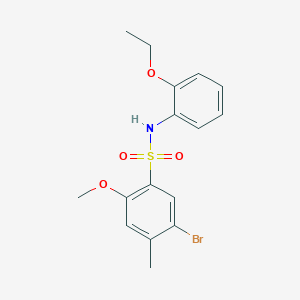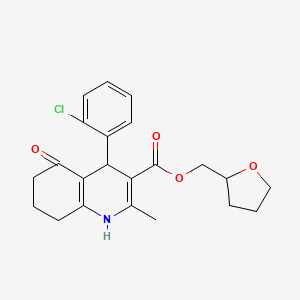
5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as BEME, is a chemical compound that has been widely studied for its potential applications in scientific research. BEME is a sulfonamide derivative that has been found to have a variety of biological activities, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been found to inhibit the activation of certain signaling pathways, such as the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-tumor and anti-inflammatory properties, 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have antioxidant properties and can protect cells from oxidative stress. 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been found to have neuroprotective properties and can protect neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its well-characterized chemical structure and known synthesis method. This allows researchers to easily obtain and study the compound. However, one limitation of using 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is the development of 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide and its potential targets in cells. Additionally, 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide could be studied for its potential applications in other areas of research, such as cardiovascular disease and metabolic disorders.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and results in the formation of 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, inflammation research, and neuroscience. In cancer research, 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro. Inflammation research has also shown that 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has anti-inflammatory properties and can reduce inflammation in animal models. In neuroscience, 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-4-22-14-8-6-5-7-13(14)18-23(19,20)16-10-12(17)11(2)9-15(16)21-3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJOWZKCSUOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-cyclopropyl-3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051458.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051462.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B5051466.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5051470.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B5051480.png)
![3-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5051486.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide](/img/structure/B5051488.png)
![1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051494.png)
![dimethyl 4-[4-(2-furoyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5051496.png)
![N-{3-[3-(1-methyl-1-{4-[3-(1-naphthoylamino)phenoxy]phenyl}ethyl)phenoxy]phenyl}-1-naphthamide](/img/structure/B5051502.png)

![N-{4-[(benzylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5051533.png)
![methyl (3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5051538.png)
